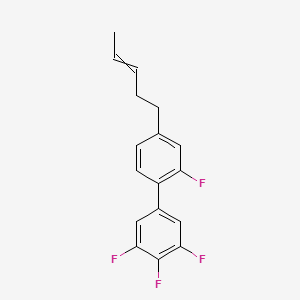
2,3',4',5'-Tetrafluoro-4-(pent-3-en-1-yl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of four fluorine atoms and a pent-3-en-1-yl group attached to the biphenyl core. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and pent-3-en-1-yl halides.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is commonly employed to form the biphenyl core. This reaction involves the coupling of a fluorinated aryl boronic acid with a halogenated aryl compound in the presence of a palladium catalyst and a base.
Alkylation: The pent-3-en-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl may involve:
Scale-Up of Reactions: The synthetic routes described above can be scaled up using larger reactors and optimized reaction conditions to ensure high yields and purity.
Purification: The crude product is typically purified using techniques such as column chromatography, recrystallization, or distillation to obtain the desired compound in high purity.
Quality Control: Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to verify the identity and purity of the final product.
化学反応の分析
Types of Reactions
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into biphenyl alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, alkyl halides
Major Products
Oxidation: Biphenyl ketones, carboxylic acids
Reduction: Biphenyl alcohols
Substitution: Functionalized biphenyl derivatives
科学的研究の応用
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique fluorinated structure makes it valuable in the development of novel organic compounds.
Biology: In biological research, the compound can be used as a probe to study the interactions of fluorinated biphenyls with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用機序
The mechanism of action of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with target molecules, influencing their structure and function. The pent-3-en-1-yl group can also participate in hydrophobic interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
Uniqueness
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms and the pent-3-en-1-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity, while the pent-3-en-1-yl group provides additional functionalization possibilities.
特性
CAS番号 |
825633-87-2 |
|---|---|
分子式 |
C17H14F4 |
分子量 |
294.29 g/mol |
IUPAC名 |
1,2,3-trifluoro-5-(2-fluoro-4-pent-3-enylphenyl)benzene |
InChI |
InChI=1S/C17H14F4/c1-2-3-4-5-11-6-7-13(14(18)8-11)12-9-15(19)17(21)16(20)10-12/h2-3,6-10H,4-5H2,1H3 |
InChIキー |
JKMUJVDNIYIRJZ-UHFFFAOYSA-N |
正規SMILES |
CC=CCCC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


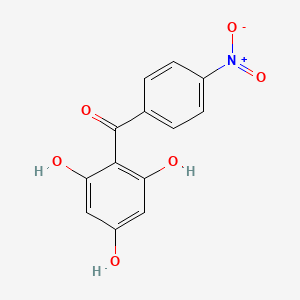
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)
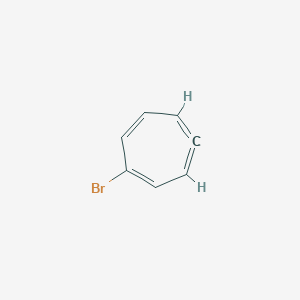
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
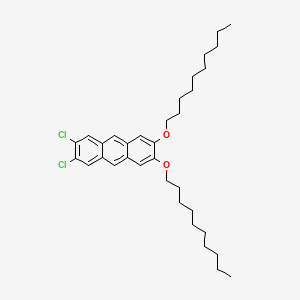
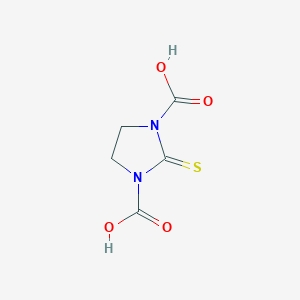
![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)

![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)
![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)
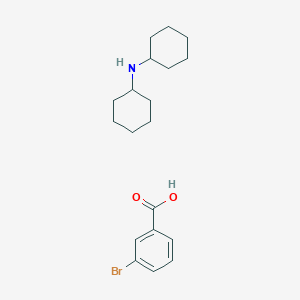
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)
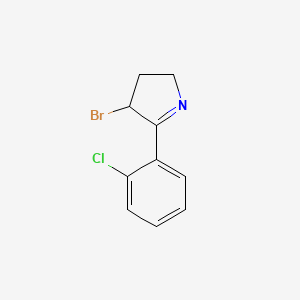
![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
